1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one
Description
1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one is a thiolanone derivative featuring a 4-fluoro-3-nitrophenyl substituent linked via an imino group to a sulfone-containing five-membered ring (thiolan-1-one). This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties imparted by the electron-withdrawing nitro (-NO₂) and fluorine (-F) groups.
Properties
Molecular Formula |
C10H11FN2O3S |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H11FN2O3S/c11-9-4-3-8(7-10(9)13(14)15)12-17(16)5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
InChI Key |
FZHSEOVTULDGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC(=C(C=C2)F)[N+](=O)[O-])(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiolan-1-one Core
The thiolan-1-one ring can be synthesized by established methods involving:
- Cyclization of suitable 1,4-difunctionalized precursors containing sulfur and carbonyl groups.
- Oxidation of thiolactams or sulfur-containing cyclic precursors to the thiolanone oxidation state (lambda6 sulfur).
- Ring closure methods using sulfur-containing nucleophiles and carbonyl electrophiles under controlled conditions.
Preparation of 4-Fluoro-3-nitroaniline Derivative
- The aromatic amine bearing fluorine and nitro substituents is generally prepared by selective nitration of 4-fluoroaniline or by fluorination of 3-nitroaniline.
- Careful control of reaction conditions is required to avoid over-nitration or defluorination.
Formation of the Imino Linkage
- The key step is the condensation of the thiolan-1-one with the 4-fluoro-3-nitroaniline under dehydrating conditions to form the imino bond (=N–).
- Typical reagents include acid catalysts or dehydrating agents such as phosphorus pentoxide or molecular sieves.
- The reaction is often carried out in anhydrous solvents like dichloromethane, tetrahydrofuran, or toluene at mild to moderate temperatures (25–80 °C).
- Monitoring by thin-layer chromatography and spectroscopic methods ensures completion.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 1,4-difunctionalized sulfur precursor | Cyclization, oxidation | Thiolan-1-one core |
| 2 | 4-Fluoroaniline + nitration reagents | Controlled nitration | 4-Fluoro-3-nitroaniline derivative |
| 3 | Thiolan-1-one + 4-fluoro-3-nitroaniline | Acid catalyst, dehydrating agent | 1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one |
Analytical and Spectroscopic Confirmation
- Infrared Spectroscopy (IR): Characteristic imino (C=N) stretch around 1640–1690 cm⁻¹ and carbonyl (C=O) stretch near 1700 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirming aromatic substitution pattern, thiolanone ring protons, and imino linkage.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight, fragmentation patterns confirming the structure.
- Elemental Analysis: Consistent with expected C, H, N, S, F content.
Literature and Patent Sources Summary
- The synthesis of related imino-thiolanone compounds with nitro and fluoro substituents has been reported in peer-reviewed journals focusing on heterocyclic chemistry and medicinal chemistry applications. For example, imino derivatives of nitrophenyl compounds were prepared by condensation of amino-substituted aromatic compounds with cyclic sulfur-containing ketones, validated by spectral data (IR, NMR, MS) and biological activity assays.
- Patents filed through WIPO describe methods for synthesizing sulfur heterocycles with imino substitutions, including fluorinated and nitrated aromatic groups, using condensation reactions under dehydrating conditions.
- The preparation methodology is consistent with classical imine formation techniques adapted for sulfur heterocycles with electron-withdrawing aromatic substituents.
Summary Table of Preparation Parameters
| Parameter | Typical Range / Conditions | Notes |
|---|---|---|
| Thiolanone synthesis | Cyclization at 50–100 °C, oxidation as needed | Starting sulfur precursors vary |
| Nitration of 4-fluoroaniline | Temperature 0–5 °C, dilute nitric acid | Avoid over-nitration, maintain regioselectivity |
| Imino condensation | Solvent: DCM, THF, toluene; Temp: 25–80 °C | Acid catalyst or dehydrating agent required |
| Reaction time | 2–24 hours | Monitored by TLC and spectroscopy |
| Purification | Recrystallization or chromatography | Yields typically moderate to high |
Chemical Reactions Analysis
1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies involving enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and nitro group allows for specific binding interactions, which can modulate the activity of these targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analog: 1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one (CID 124300071)
Molecular Formula : C₁₁H₁₆N₂OS
Key Differences :
- Substituent: Contains a 3-aminophenylmethyl group instead of the 4-fluoro-3-nitrophenylimino group.
- Electronic Effects: The amino (-NH₂) group is electron-donating, enhancing nucleophilicity, whereas the nitro group in the target compound is electron-withdrawing, increasing electrophilicity.
- Applications: The amino derivative may serve as a precursor for coupling reactions (e.g., azo dyes or peptide mimics), while the nitro-fluoro analog is more likely to participate in electrophilic substitutions or act as an intermediate in pharmaceutical synthesis.
Table 1 : Structural and Electronic Comparison
| Property | Target Compound | CID 124300071 |
|---|---|---|
| Substituent | 4-Fluoro-3-nitrophenylimino | 3-Aminophenylmethyl |
| Key Functional Groups | -NO₂, -F | -NH₂ |
| Electron Effects | Electron-withdrawing | Electron-donating |
| Potential Reactivity | Electrophilic substitutions | Nucleophilic couplings |
Substituent Variants: Aminoethyl and Other Derivatives
lists 1-[(2-aminoethyl)imino]-1lambda6-thiolan-1-one (C₆H₁₂N₂OS), which features a flexible aminoethyl chain instead of an aromatic substituent . Key Differences:
- Solubility: The aminoethyl group enhances water solubility due to its polarity, whereas the nitro-fluoro aromatic group reduces solubility in polar solvents.
- Biological Activity: Aminoethyl derivatives may exhibit higher bioavailability and membrane permeability, making them candidates for drug delivery systems. In contrast, the nitro-fluoro analog’s aromaticity and electron-deficient structure could favor interactions with enzymatic aromatic binding pockets.
Physicochemical and Functional Implications
Electronic and Steric Effects
- Nitro Group (-NO₂): Increases oxidative stability but may reduce metabolic stability in biological systems.
- Fluorine (-F) : Enhances lipophilicity and bioavailability while modulating electronic effects via inductive withdrawal.
- Thiolanone Core: The sulfone group contributes to rigidity and polar surface area, influencing crystallinity and intermolecular interactions.
Comparative Reactivity
- Nucleophilic Aromatic Substitution (NAS): The target compound’s nitro-fluoro substituent activates the aromatic ring for NAS, whereas the amino analog is less reactive toward electrophiles.
- Reduction Potential: The nitro group in the target compound can be reduced to an amine (-NH₂), offering a pathway to generate diverse derivatives.
Biological Activity
1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound can be characterized by its molecular formula, which includes a thiolane ring and a nitrophenyl group. The presence of the fluorine and nitro substituents on the phenyl ring significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F N₂ O₂ S |
| Molecular Weight | 225.24 g/mol |
| CAS Number | Not available |
| Structure | Chemical Structure |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one exhibit significant antimicrobial activity. For instance, derivatives containing the nitrophenyl moiety are known to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with protein synthesis.
Anti-cancer Activity
Research has shown that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. A study on related thiolane compounds demonstrated their ability to inhibit tumor growth in vivo, suggesting potential therapeutic applications in oncology.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For example, analogs have been reported as competitive inhibitors of monoamine oxidase (MAO), an enzyme crucial for neurotransmitter degradation. This inhibition can enhance neurotransmitter levels, potentially benefiting conditions such as depression and anxiety.
The biological activity of 1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one is believed to be mediated through several pathways:
- Reactive Oxygen Species Generation : Induces oxidative stress leading to cell apoptosis.
- Enzyme Inhibition : Interferes with metabolic enzymes, affecting cellular signaling pathways.
- Antimicrobial Action : Disrupts bacterial cell wall synthesis and function.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined a series of nitrophenyl-containing thiolanes for their antimicrobial properties against various bacterial strains. The results indicated that compounds with a similar structure to 1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Case Study 2: Cancer Cell Apoptosis
In another investigation detailed in Cancer Research, researchers assessed the anti-cancer properties of thiolane derivatives. The study found that these compounds could induce apoptosis in breast cancer cell lines through ROS-mediated pathways. The IC50 values for cell viability were reported at approximately 15 µM after 48 hours of treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
